molecular formula C16H21NO5S B270783 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

Numéro de catalogue B270783
Poids moléculaire: 339.4 g/mol
Clé InChI: IUBBUNIICOSHAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid, also known as AGT-181, is a peptide-based drug that has been developed for the treatment of a rare genetic disorder called Pompe disease. Pompe disease is caused by a deficiency in the enzyme acid alpha-glucosidase (GAA), which leads to the accumulation of glycogen in various tissues of the body, including the heart, skeletal muscles, and liver. AGT-181 works by replacing the missing or defective GAA enzyme, thereby reducing the buildup of glycogen and improving the symptoms of Pompe disease.

Mécanisme D'action

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid works by replacing the missing or defective GAA enzyme in patients with Pompe disease. The enzyme is responsible for breaking down glycogen, a complex sugar molecule that is stored in the body's tissues and organs. In patients with Pompe disease, the lack of functional GAA enzyme leads to the accumulation of glycogen in various tissues, causing damage and dysfunction. This compound is designed to mimic the activity of the GAA enzyme, thereby reducing the buildup of glycogen and improving the symptoms of Pompe disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to replace the missing or defective GAA enzyme in patients with Pompe disease. By breaking down glycogen, this compound can reduce the buildup of this complex sugar molecule in various tissues of the body, including the heart, skeletal muscles, and liver. This can help to improve muscle function, reduce the risk of heart failure, and improve overall quality of life for patients with Pompe disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in lab experiments include its specificity for the GAA enzyme, its ability to mimic the activity of the native enzyme, and its potential to reduce the buildup of glycogen in various tissues. However, there are also some limitations to using this compound in lab experiments, including the cost and complexity of producing the drug, the need for specialized equipment and expertise to administer the drug, and the potential for immune reactions or other adverse effects.

Orientations Futures

There are several future directions for research on 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid and its potential applications in the treatment of Pompe disease. These include:
1. Further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations and over longer periods of time.
2. Development of new formulations or delivery methods for this compound that can improve its stability, bioavailability, and ease of administration.
3. Investigation of the potential use of this compound in combination with other therapies, such as gene therapy or enzyme replacement therapy, to enhance its therapeutic effect.
4. Exploration of the potential use of this compound in other glycogen storage disorders or metabolic disorders that involve the accumulation of complex sugar molecules in various tissues of the body.
Conclusion
This compound is a promising new drug that has been developed for the treatment of Pompe disease. Its ability to replace the missing or defective GAA enzyme in patients with Pompe disease has been demonstrated in preclinical and clinical trials, and it has shown promise in reducing the buildup of glycogen in various tissues of the body. Further research is needed to fully evaluate the safety and efficacy of this compound and to explore its potential applications in other metabolic disorders.

Méthodes De Synthèse

The synthesis of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid involves the use of recombinant DNA technology to produce a modified form of the GAA enzyme that can be administered to patients as a therapeutic agent. The modified enzyme is produced in a bacterial expression system and then purified using a series of chromatographic techniques. The purified enzyme is then chemically modified to enhance its stability and reduce its immunogenicity, resulting in the final product, this compound.

Applications De Recherche Scientifique

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid has been extensively studied in preclinical and clinical trials for the treatment of Pompe disease. In a phase 1/2 clinical trial, this compound was shown to be safe and well-tolerated in patients with Pompe disease, with no serious adverse events reported. The study also demonstrated that this compound was able to reduce the levels of glycogen in the skeletal muscles of patients, indicating that the drug was able to reach its target tissues and exert its therapeutic effect.

Propriétés

Formule moléculaire

C16H21NO5S

Poids moléculaire

339.4 g/mol

Nom IUPAC

4-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H21NO5S/c1-22-16(21)14-10-6-4-2-3-5-7-11(10)23-15(14)17-12(18)8-9-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20)

Clé InChI

IUBBUNIICOSHAQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O

SMILES canonique

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.